![molecular formula C8H13NO2 B13787900 5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
5-[(E)-but-2-enyl]morpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-but-2-enyl]morpholin-2-one is a heterocyclic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-but-2-enyl]morpholin-2-one can be achieved through a sequence of coupling, cyclization, and reduction reactions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process typically includes:
Coupling Reaction: The amino alcohol reacts with the α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs a one-pot approach to minimize purification steps and reduce costs. This method involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines. The reaction sequence includes a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-but-2-enyl]morpholin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium or iridium.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Copper (I) chloride, acetic acid, molecular oxygen.
Reduction: Palladium or iridium catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted morpholin-2-ones, which can be further functionalized for specific applications .
Scientific Research Applications
5-[(E)-but-2-enyl]morpholin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-[(E)-but-2-enyl]morpholin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as phosphoinositide-3-kinase, which plays a key role in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar amine and ether functional groups.
Piperazin-2-one: Another heterocyclic compound with similar bioactivities.
N-phenyl morpholin-2-one: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
5-[(E)-but-2-enyl]morpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-[(E)-but-2-enyl]morpholin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-6-11-8(10)5-9-7/h2-3,7,9H,4-6H2,1H3/b3-2+ |
InChI Key |
WXMLLIQBAIOTJG-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1COC(=O)CN1 |
Canonical SMILES |
CC=CCC1COC(=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



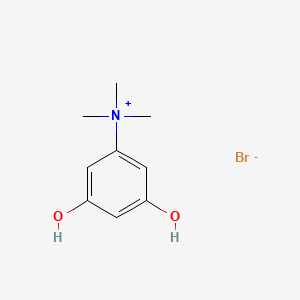
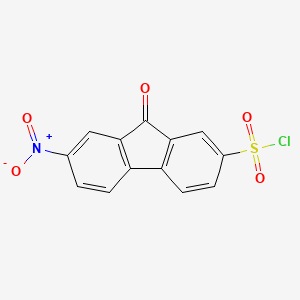


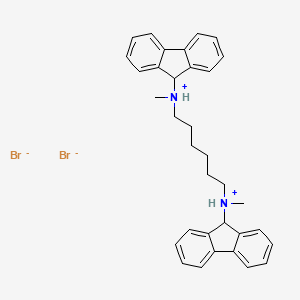
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)

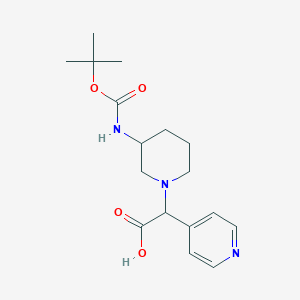
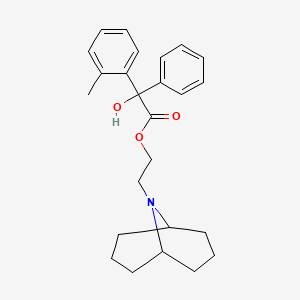
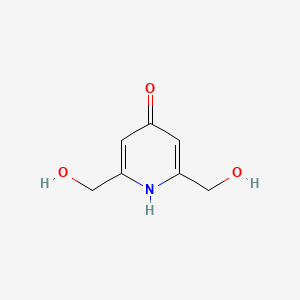
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
